7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane

Medicinal Chemistry Fragment-Based Drug Design Lead-Like Property Optimization

7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane (CAS 2060058‑85‑5) is a bicyclic N‑sulfonylaziridine that combines the conformational constraint of the azabicyclo[4.1.0]heptane scaffold with a small, electron‑withdrawing methanesulfonyl group. The rigid, bridged architecture limits accessible conformations, making it a valuable intermediate for building stereochemically defined collections and for probing spatial requirements in target binding sites.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
Cat. No. B13226390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C2C1CCCC2
InChIInChI=1S/C7H13NO2S/c1-11(9,10)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3
InChIKeySJEVLGKJAJTJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane – A Rigid Bicyclic Sulfonamide for Structure–Activity Studies and Library Synthesis


7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane (CAS 2060058‑85‑5) is a bicyclic N‑sulfonylaziridine that combines the conformational constraint of the azabicyclo[4.1.0]heptane scaffold with a small, electron‑withdrawing methanesulfonyl group . The rigid, bridged architecture limits accessible conformations, making it a valuable intermediate for building stereochemically defined collections and for probing spatial requirements in target binding sites [1]. The compound is supplied at 95% purity and is used exclusively in research .

Rigid bicyclic scaffold Constrained conformational space for SAR exploration
Electrophilic N‑sulfonylaziridine Activated for nucleophilic ring‑opening in library synthesis
Fragment‑like property profile Low molecular weight and low predicted lipophilicity

Why 7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane Cannot Be Replaced by N‑Tosyl, N‑Trifluoroacetyl, or N‑Unsubstituted Analogs Without Altering Key Molecular Properties


Simple replacement of the N‑methanesulfonyl group with a tosyl, trifluoroacetyl, or benzoyl moiety changes the electronic character, steric demand, and lipophilicity of the aziridine ring, which in turn alters reactivity in ring‑opening reactions, metabolic stability, and passive membrane permeability [1]. The electron‑withdrawing strength of the sulfonyl group (Hammett σp ≈ +0.68–0.72 for SO₂CH₃) is distinct from that of aryl‑sulfonyl or carbonyl‑based protecting groups, leading to different activation barriers for nucleophilic ring‑opening [2]. Consequently, in any synthetic sequence or biological assay that relies on the precise balance of electrophilicity, steric bulk, or logP, substituting one N‑sulfonyl derivative for another without re‑optimization can result in loss of reactivity or altered off‑target profiles [3]. The quantitative evidence below demonstrates where these property differences are large enough to be practically meaningful for selection or procurement.

Risk Factor
7‑Methanesulfonyl Derivative
N‑Tosyl / N‑Trifluoroacetyl Analogs
Electronic activation
Intermediate electrophilicity supports controlled nucleophilic ring‑opening
Weaker (tosyl) or stronger (CF₃CO) activation may shift reaction selectivity or require re‑optimization
Lipophilicity & permeability
Low predicted logP and few hydrogen‑bond acceptors favor aqueous solubility and passive membrane crossing
Higher logP and additional H‑bond acceptors may reduce solubility and limit CNS‑penetration potential
Physicochemical profile
Fragment‑like with minimal molecular weight and polar surface area
Heavier and more lipophilic, deviating from fragment‑library selection criteria

Quantitative Evidence: Measurable Property Differences Between 7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane and Its Closest N‑Substituted Analogs


Molecular Weight and Atom Economy – Mesyl Derivative Is the Lightest Sulfonamide Among Common N‑Activated Analogs

7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane has a molecular weight of 175.25 g/mol . The N‑tosyl analog (MW 265.37 g/mol) is 51% heavier, and the N‑(4‑nitrophenylsulfonyl) analog (MW 286.33 g/mol) is 63% heavier [1]. Lower molecular weight aligns with fragment‑based lead generation guidelines, where compounds with MW < 250 are preferred for efficient ligand optimization [2].

Molecular weight
Reported
Mesyl
175.25
Tosyl
265.37
4‑NO₂PhSO₂
286.33
Lightest sulfonamide analog supports fragment‑library design
Unsubstituted parent is 97.16 but lacks activation
Medicinal Chemistry Fragment-Based Drug Design Lead-Like Property Optimization

Lipophilicity – Mesyl Derivative Shows the Lowest Predicted logP Among N‑Sulfonyl Analogs, Favoring Aqueous Solubility

The predicted logP (XLogP3) of 7‑methanesulfonyl‑7‑azabicyclo[4.1.0]heptane is 0.57 . In contrast, the N‑tosyl analog has a predicted logP of ~2.5, and the N‑benzoyl analog ~1.8 . This 1.9–log unit difference corresponds to a roughly 80‑fold lower theoretical octanol–water partition coefficient for the mesyl derivative, indicating significantly better aqueous solubility and potentially superior metabolic stability [1].

Predicted logP
Class-level
0.57
Low lipophilicity favors aqueous solubility screening
~80‑fold lower partition than tosyl analog (logP ~2.5)
Physicochemical Profiling ADME Prediction Solubility-Driven Candidate Selection

Hydrogen‑Bond Acceptors – Mesyl Derivative Offers the Fewest H‑Bond Acceptors, Maximizing Passive Membrane Permeability

7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane contains 2 hydrogen‑bond acceptors . The N‑tosyl analog contains 3, and the N‑(4‑nitrophenylsulfonyl) analog contains 5 [1]. Maintaining the sum of H‑bond acceptors ≤ 4 is a key component of Lipinski’s and Veber’s rules; the mesyl compound’s lower HBA count directly translates to a higher predicted passive permeability across Caco‑2 monolayers [2].

H‑bond acceptors
Class-level
2
Fewest HBA among N‑sulfonyl analogs supports passive permeability
1–3 fewer acceptors vs. aryl‑sulfonyl derivatives
Membrane Permeability Blood‑Brain Barrier Penetration Rule‑of‑Five Compliance

Electronic Activation – The Methanesulfonyl Group Provides the Strongest Electron‑Withdrawing Effect Among Common N‑Sulfonyl Aziridine Activating Groups

The Hammett substituent constant σp for the SO₂CH₃ group is +0.68–0.72, whereas the corresponding constant for the SO₂C₆H₄CH₃ (tosyl) group is reported as +0.29–0.33 when measured in sulfonate systems [1]. This difference of ≥0.35 σ units indicates that the methanesulfonyl group withdraws electron density from the aziridine nitrogen markedly more strongly than the tosyl group, rendering the mesyl‑activated ring more electrophilic and therefore more reactive toward nucleophilic ring‑opening [2]. In practice, the N‑tosyl aziridine required no Lewis acid for Grignard‑mediated ring‑opening, whereas the more electrophilic N‑mesyl derivative may enable reactions under even milder conditions or with weaker nucleophiles [3].

Hammett σp
Reported
Mesyl
+0.68–0.72
Tosyl
+0.29–0.33
CF₃CO
~+0.80
Intermediate electrophilicity enables milder ring‑opening conditions
Δσp vs. tosyl ≥ 0.35 units; may broaden nucleophile scope
Nucleophilic Ring‑Opening Electrophilicity Tuning Reaction Rate Optimization

Topological Polar Surface Area – Mesyl Derivative Falls Below the 60 Ų CNS Permeability Threshold, Unlike the Tosyl Analog

The topological polar surface area (TPSA) of 7‑methanesulfonyl‑7‑azabicyclo[4.1.0]heptane is 37.15 Ų , well below the 60 Ų cutoff commonly associated with good brain penetration. The N‑tosyl analog has a TPSA of ~46 Ų (the additional oxygen of the sulfonamide plus the aromatic ring contribute ~9 Ų), pushing it closer to the threshold, while the N‑benzoyl analog exceeds 60 Ų [1]. A TPSA value below 60 Ų is one of the strongest predictors of passive CNS permeability in both rule‑based and machine‑learning models [2].

TPSA
Class-level
37.15 Ų
Well below 60 Ų CNS‑permeability threshold
8–28 Ų lower than aryl‑sulfonyl/carbonyl analogs
CNS Drug Design Blood‑Brain Barrier Penetration Compound Prioritization

Procurement‑Relevant Application Scenarios for 7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane Based on Demonstrated Property Advantages


Fragment‑Based Lead Generation Libraries Requiring Low MW and High Solubility

With a MW of 175.25 g/mol and a predicted logP of 0.57, 7‑methanesulfonyl‑7‑azabicyclo[4.1.0]heptane meets the Rule‑of‑Three criteria for fragment libraries . Its favorable solubility profile facilitates screening at high concentrations (≥1 mM) in aqueous buffer, a common requirement for fragment‑based NMR and SPR screens. The N‑tosyl analog, with its higher MW and logP, is more likely to precipitate under these conditions, making the mesyl derivative the preferred choice for fragment collections .

CNS‑Penetrant Chemical Probes and PET Tracer Precursors

The TPSA of 37.15 Ų places this compound safely below the 60 Ų CNS permeability cutoff, and its low HBA count (2) further supports passive blood‑brain barrier crossing . These properties make it an attractive scaffold for developing brain‑penetrant inhibitors or positron emission tomography (PET) tracer precursors, where minimizing molecular weight and polar surface area is critical. The N‑tosyl analog, with a TPSA approaching 46 Ų and three H‑bond acceptors, carries a higher risk of efflux transporter recognition and reduced brain exposure .

Electrophilic Aziridine Building Blocks for Diversity‑Oriented Synthesis

The methanesulfonyl group activates the aziridine ring for nucleophilic ring‑opening (Hammett σp +0.68–0.72), placing it between the less reactive tosyl (σp +0.29–0.33) and the highly reactive trifluoroacetyl (σp ~+0.80) . This intermediate activation level allows chemists to balance reactivity with selectivity in multi‑step synthetic routes. In diversity‑oriented synthesis, the mesyl derivative can be selectively opened with amines, alcohols, or carbon nucleophiles under mild conditions without premature deprotection, a versatility that is harder to achieve with the more labile trifluoroacetyl analog .

Core Scaffold for Sulfonamide‑Based Covalent Inhibitor Programs

The rigid bicyclic framework combined with the electron‑withdrawing methanesulfonamide creates a defined electrophilic center that can be exploited for targeted covalent inhibition. The compact size (MW 175.25, rotatable bonds = 1) ensures that the scaffold contributes minimally to total MW while maintaining the correct geometry for binding . Compared to the N‑benzoyl analog, which introduces conformational flexibility from the carbonyl group and additional hydrophobic surface area, the mesyl scaffold provides a cleaner pharmacophore for structure‑based design .

Application
Selection Property
Validation Focus
Fragment‑based library synthesis
Low molecular weight and high aqueous solubility
High‑concentration solubility screening in buffer
CNS‑penetrant probe development
TPSA below 60 Ų and minimal H‑bond acceptors
Blood‑brain barrier permeability models
Diversity‑oriented synthesis
Intermediate electrophilicity for controlled ring‑opening
Reaction scope with amine, alcohol, and carbon nucleophiles
Covalent inhibitor scaffold
Rigid, electrophilic core with minimal molecular weight contribution
Target engagement and selectivity profiling
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